2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)propanamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. These properties would typically be determined through experimental testing.
Scientific Research Applications
Crystallography and Structural Analysis
The study by Yanggen Hu et al. (2007) focuses on the crystal structure of a related compound, highlighting the interactions and molecular orientation in crystalline form, which can be crucial for understanding the physical and chemical properties of similar compounds (Hu, Zhu, & Chen, 2007).
Anticancer and Anti-inflammatory Agents
Research on novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) and related studies have shown significant potential in anticancer and anti-inflammatory applications, suggesting that structurally similar compounds could be explored for similar therapeutic effects (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activity
Studies by Hafez et al. (2016) and others on pyrazole and pyrimidine derivatives indicate that compounds with these core structures possess significant antimicrobial and antifungal properties, suggesting a research avenue for the development of new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
Liu and Shi (2014) synthesized and tested compounds for selective herbicidal activity, indicating the potential of pyrimidine and thiadiazole rings in agrichemical research, which could extend to the chemical for exploration in weed management (Liu & Shi, 2014).
Environmental Biodegradation
Sharma et al. (2012) explored the degradation of chlorimuron-ethyl by Aspergillus niger, shedding light on microbial transformation as a method for detoxifying soil and water contaminants. This suggests potential research into the biodegradability of related compounds (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions for research on this compound could include further exploration of its potential antimicrobial activity, as suggested by studies on similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-14-22-10-11-27(14)18-12-17(25-13-26-18)23-8-9-24-19(28)20(2,3)29-16-6-4-15(21)5-7-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCWHBIAMDLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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